

# Technical Guide: 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

Cat. No.: B146315

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CAS Number: 142994-06-7

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of **2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid**, a significant metabolite of the herbicide isoxaflutole. This guide covers its chemical and physical properties, synthesis, analytical methods, and biological relevance.

## Chemical and Physical Properties

**2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid**, also known by its synonym RPA 203328, is a complex organic molecule with distinct physicochemical properties. These properties are crucial for its detection, synthesis, and understanding its environmental fate.

## Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	142994-06-7	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O <sub>4</sub> S	[1][2]
Molecular Weight	268.21 g/mol	[1][2]
Melting Point	>98°C (decomposes) or 165°C	[1][3]
Boiling Point	416.6 ± 45.0 °C (Predicted)	[3]
pKa	2.02 ± 0.10 (Predicted)	[3]
Solubility	Slightly soluble in Chloroform (heated) and DMSO (heated, sonicated)	[3]
Physical Form	Solid, Off-White to Light Beige	[3]
InChIKey	OGYBDKOCZVSHQI-UHFFFAOYSA-N	[4]
SMILES	CS(=O) (=O)C1=C(C=CC(=C1)C(F) (F)F)C(=O)O	[4]

## Spectral and Crystallographic Data

Detailed experimental spectra for **2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid** are not widely available in public literature. However, crystallographic data has been published and provides insight into its molecular structure.

X-ray Crystallography: A study has reported the crystal structure of the title compound, revealing a monoclinic crystal system.[2] The S and methyl C atoms of the methylsulfonyl group deviate from the benzene ring plane by 0.185(2) and -1.394(3) Å, respectively.[2] In the crystal, molecules are linked into chains by intermolecular O-H...O hydrogen bonds.[2]

## Biological Significance and Metabolism

The primary relevance of **2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid** is in the context of herbicide metabolism. It is a non-biologically active metabolite of Isoxaflutole (IXF), a pre-emergent isoxazole herbicide.[5][6]

Isoxaflutole itself is a pro-herbicide and is rapidly converted in plants and soil into a biologically active diketonitrile (DKN) metabolite.[5] This DKN metabolite is then further degraded to the inactive **2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid** (referred to as the BA metabolite).[5][6] This metabolic detoxification pathway is what confers tolerance to Isoxaflutole in certain plant species like corn.[6]



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Metabolic pathway of Isoxaflutole.

As an inactive metabolite, **2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid** has not been a focus of significant pharmacological or drug development research. Its primary interest to researchers is in environmental monitoring and understanding the fate of Isoxaflutole in ecosystems.

## Experimental Protocols

This section details the methodologies for the synthesis and analysis of **2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid**.

### Synthesis Protocol

A published method for the synthesis of the title compound involves the oxidation of its methylsulphenyl precursor.[2]

Reaction: Oxidation of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid.

- Reactants:
  - 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid

- Hydrogen peroxide ( $\text{H}_2\text{O}_2$ )
- Solvent: Acetic acid
- Procedure (as described in literature): The reaction is carried out by treating 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid with hydrogen peroxide in acetic acid at a temperature of  $10^\circ\text{C}$ .<sup>[2]</sup> A colorless crystalline product is obtained, which can be further purified by recrystallization from dichloromethane.<sup>[2]</sup>

Note: A detailed, step-by-step protocol with molar equivalents and purification specifics is not available in the cited public literature. Researchers should develop a specific procedure based on this outline and standard organic chemistry practices.

## Analytical Protocols

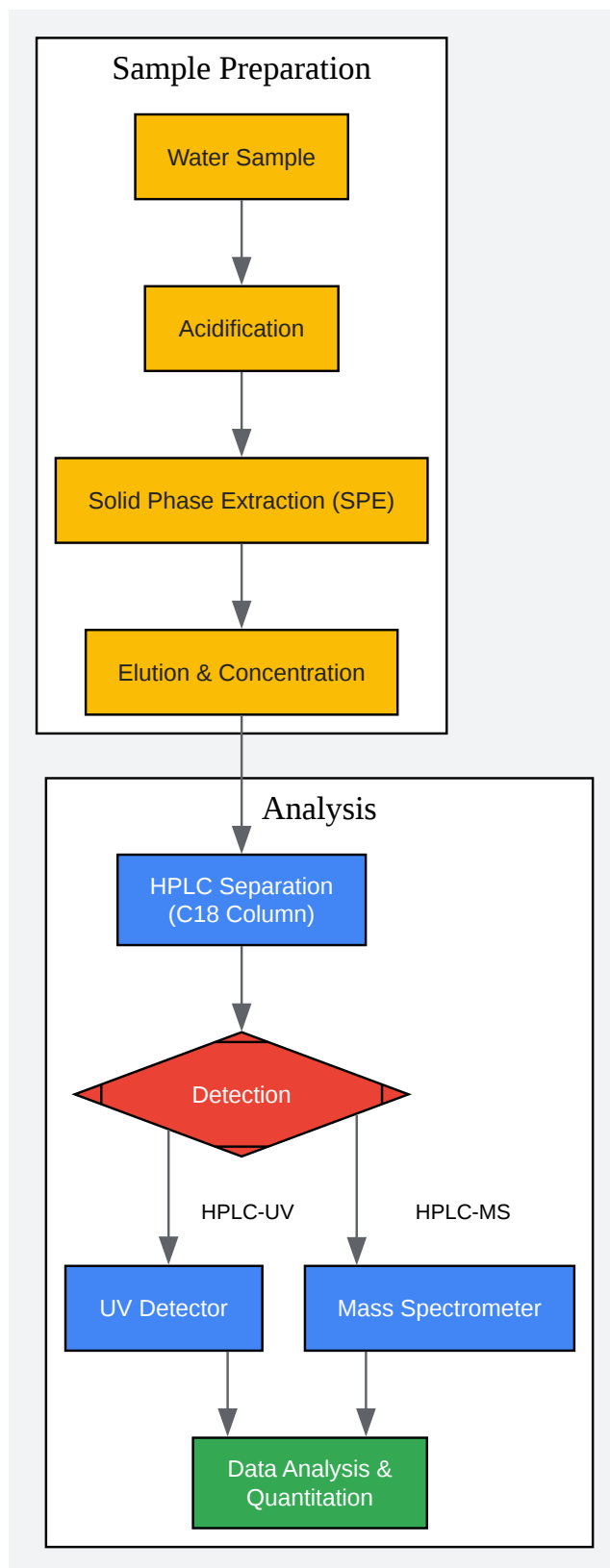
The analysis of **2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid**, typically in conjunction with Isoxaflutole and the DKN metabolite, is well-documented, particularly for environmental samples. The most common methods are HPLC-UV and HPLC-MS/MS.

Method 1: Solid Phase Extraction (SPE) followed by HPLC-UV or HPLC-MS

This method is suitable for the determination of the compound in water samples.<sup>[5]</sup>

- Sample Preparation (SPE):
  - Acidify the water sample to stabilize the analytes.
  - Condition a C18 SPE cartridge with acetonitrile followed by HPLC-grade water.
  - Pass the water sample through the conditioned SPE cartridge.
  - Elute the analytes from the cartridge. A sequential elution may be necessary to separate the parent compound and its metabolites effectively.
- HPLC-UV Analysis:
  - Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid) is typically used.

- Column: A C18 reverse-phase column.
- Detection: UV detector set at an appropriate wavelength for the benzoic acid metabolite.
- Quantitation: Based on a calibration curve generated from certified reference standards. The limit of quantitation for the benzoic acid metabolite by this method is approximately 250 ng/L.[\[5\]](#)
- HPLC-MS Analysis:
  - Interface: Electrospray ionization (ESI) in negative ion mode is commonly used.
  - Detection: A mass spectrometer, which can be a single quadrupole or a tandem mass spectrometer (MS/MS) for higher selectivity and sensitivity.
  - Quantitation: The deprotonated molecular ion or a specific fragment ion is monitored. The limit of quantitation by HPLC-MS is significantly lower, around 50 ng/L for each compound.[\[5\]](#)



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Analytical workflow for the compound.

## Safety and Handling

**2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid** is classified as a hazardous substance and should be handled with appropriate precautions.

## GHS Hazard Information

- Signal Word: Warning[4]
- Hazard Statements:
  - H315: Causes skin irritation.[4]
  - H319: Causes serious eye irritation.[4]
  - H335: May cause respiratory irritation.[4]
- Precautionary Statements (selected):
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

## Handling and Storage

- Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is between 2°C and 8°C.[1]

This technical guide provides a summary of the available information on **2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid**. Researchers are advised to consult the primary literature for more detailed information and to always follow appropriate safety procedures when handling this compound.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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